3-Chloro-4-(chlorosulfonyl)benzoic acid
Overview
Description
3-Chloro-4-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C7H4Cl2O4S. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a chlorosulfonyl group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 4-chlorobenzoic acid. The reaction is carried out by treating 4-chlorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows: [ \text{C}_7\text{H}_5\text{ClO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_4\text{Cl}_2\text{O}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often using advanced reactors and precise temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfone Derivatives: Formed from oxidation reactions
Scientific Research Applications
3-Chloro-4-(chlorosulfonyl)benzoic acid is utilized in various scientific research fields:
Chemistry: Used as a reagent in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-(chlorosulfonyl)benzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(chlorosulfonyl)benzoic acid: Similar structure but different substitution pattern.
3-(Chlorosulfonyl)benzoic acid: Lacks the chlorine atom on the benzene ring.
4-(Chlorosulfonyl)benzoic acid: Similar sulfonyl group but different position of the chlorine atom
Uniqueness
3-Chloro-4-(chlorosulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in specialized chemical syntheses where precise control over reactivity is required.
Properties
IUPAC Name |
3-chloro-4-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFNLMKGUSRXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29872-68-2 | |
Record name | 3-chloro-4-(chlorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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